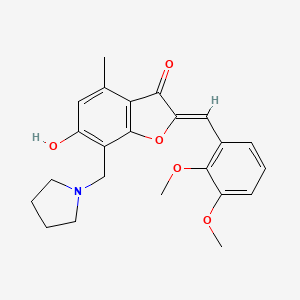![molecular formula C9H6Br2N4O2S B2359325 2,4-dibromo-6-[(1E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol CAS No. 877302-05-1](/img/structure/B2359325.png)
2,4-dibromo-6-[(1E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dibromo-6-[(1E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol is a useful research compound. Its molecular formula is C9H6Br2N4O2S and its molecular weight is 394.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-6-[(1E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol typically begins with a bromination reaction The starting material, benzene-1,3-diol, is subjected to bromination using bromine or a brominating agent under controlled conditions to introduce the bromine atoms at positions 2 and 4 The next step involves the formation of the triazole ring, which is achieved through a cyclization reaction using appropriate precursors and catalysts
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and efficiency. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reagent concentration. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfonic acids or other higher oxidation states.
Reduction: Reduction reactions may target the imino group, reducing it to form amines or other reduced derivatives.
Substitution: The bromine atoms in the compound can be replaced by nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like thiols, amines, or halides under appropriate conditions (e.g., polar aprotic solvents, elevated temperatures).
Major Products Formed:
Oxidation Products: Sulfonic acids, sulfoxides.
Reduction Products: Amines, reduced triazole derivatives.
Substitution Products: Compounds where bromine atoms are replaced by other functional groups.
科学的研究の応用
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction pathways and mechanisms.
Biology: The biological activity of the compound, particularly its interactions with enzymes and proteins, makes it a candidate for drug discovery and development.
Medicine: Investigations into its potential as an antimicrobial, antifungal, or anticancer agent due to its ability to interact with biological targets at the molecular level.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science applications, owing to its reactivity and functional group diversity.
5. Mechanism of Action: The mechanism by which 2,4-dibromo-6-[(1E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol exerts its effects is complex and multifaceted. The compound may interact with various molecular targets, such as enzymes, receptors, and DNA. Its bromine atoms and sulfanyl group play crucial roles in these interactions, influencing the compound's binding affinity and reactivity. The triazole ring can engage in π-π stacking interactions and hydrogen bonding, further contributing to its biological activity.
類似化合物との比較
2,4-dibromo-6-methylbenzene-1,3-diol
2,4-dibromo-6-(hydroxymethyl)benzene-1,3-diol
2,4-dibromo-6-[(1E)-[(3-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol
Comparison: While these compounds share a similar brominated benzene core, their functional groups differ, resulting in varied chemical properties and biological activities
特性
IUPAC Name |
4-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N4O2S/c10-5-1-4(7(16)6(11)8(5)17)2-13-15-3-12-14-9(15)18/h1-3,16-17H,(H,14,18)/b13-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYMLHDJUGHEAH-XNJYKOPJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)O)C=NN2C=NNC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=C(C(=C1Br)O)Br)O)/C=N/N2C=NNC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2359245.png)



![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2359249.png)
![N-(2,5-DIMETHOXYPHENYL)-2-{[8-METHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2359251.png)


![2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2359258.png)

![(E)-2-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid](/img/structure/B2359260.png)
![9-benzyl-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2359262.png)

![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2359265.png)
